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Compound of Interest

Compound Name: CI 972 anhydrous

Cat. No.: B606675 Get Quote

Gacyclidine (CI 972) Anhydrous: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anhydrous form of Gacyclidine (CI

972), a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This

document details its chemical structure, physicochemical properties, mechanism of action, and

relevant experimental protocols, designed for professionals in neuroscience research and drug

development.

Chemical Structure and Properties
Gacyclidine, with the chemical formula C16H25NS, is a phencyclidine derivative.[1] Its

structure is characterized by a piperidine ring attached to a methyl-substituted cyclohexyl ring,

which in turn is bonded to a thiophene group.

Table 1: Chemical Identifiers for Gacyclidine (CI 972) Anhydrous
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Identifier Value

IUPAC Name
1-[(1R,2S)-2-methyl-1-thiophen-2-

ylcyclohexyl]piperidine

CAS Number 68134-81-6

Molecular Formula C16H25NS

Molar Mass 263.44 g/mol

InChI Key DKFAAPPUYWQKKF-GOEBONIOSA-N

SMILES
C[C@@H]1CCCC[C@@]1(N2CCCCC2)C3=C

C=CS3

Table 2: Physicochemical Properties of Gacyclidine (CI 972) Anhydrous

Property Value

Physical State Solid powder

Melting Point Not specified in retrieved results

Boiling Point Not specified in retrieved results

Solubility Not specified in retrieved results

Mechanism of Action: NMDA Receptor Antagonism
Gacyclidine exerts its effects primarily through the non-competitive antagonism of the NMDA

receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and

memory.[1][2] Excessive activation of NMDA receptors leads to an influx of calcium ions

(Ca2+), triggering excitotoxic cascades that result in neuronal damage. Gacyclidine mitigates

this by binding to a site within the ion channel of the NMDA receptor, physically blocking the

influx of Ca2+.[1][2]

The (-) enantiomer of gacyclidine exhibits a higher binding affinity for the NMDA receptor (2.5

nM) compared to the (+) enantiomer, which has a tenfold lower affinity.[2] Interestingly,
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gacyclidine also interacts with "non-NMDA" binding sites, which may contribute to its lower

neurotoxicity profile compared to other NMDA receptor antagonists like MK-801.[2]

Below is a diagram illustrating the signaling pathway of NMDA receptor activation and the

inhibitory action of Gacyclidine.
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Gacyclidine's inhibition of the NMDA receptor signaling pathway.

Experimental Protocols
NMDA Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of

Gacyclidine for the NMDA receptor, using [3H]MK-801 as the radioligand.

Methodology:

Membrane Preparation:

Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
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Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1

mg/mL.

Binding Assay:

In a 96-well plate, add 50 µL of the membrane preparation, 25 µL of [3H]MK-801 (final

concentration ~2-5 nM), and 25 µL of varying concentrations of Gacyclidine or a known

displacer (e.g., unlabeled MK-801 for non-specific binding).

Incubate the plate at room temperature for 2 hours with gentle agitation.

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B)

using a cell harvester.

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

Data Analysis:

Measure the radioactivity retained on the filters using a liquid scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Determine the IC50 value of Gacyclidine from the concentration-response curve and

calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for this binding assay.
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Workflow for a competitive NMDA receptor binding assay.
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In Vivo Neuroprotection Study in a Rat Model of Spinal
Cord Injury
This protocol describes an in vivo experiment to evaluate the neuroprotective effects of

Gacyclidine in a rat model of traumatic spinal cord injury.

Methodology:

Animal Model:

Adult male Sprague-Dawley rats are anesthetized, and a laminectomy is performed at the

T10 vertebral level to expose the spinal cord.

A contusion injury is induced using a standardized weight-drop device.

Drug Administration:

Animals are randomly assigned to treatment groups: Gacyclidine (e.g., 1 mg/kg) or vehicle

(saline).

The treatment is administered intravenously (i.v.) at a specific time point post-injury (e.g.,

30 minutes).

Behavioral Assessment:

Locomotor function is assessed at regular intervals (e.g., daily for the first week, then

weekly) using a standardized rating scale (e.g., Basso, Beattie, Bresnahan - BBB scale).

Bladder function and sensory responses are also monitored.

Histological Analysis:

At the end of the study period (e.g., 4 weeks), animals are euthanized, and the spinal cord

tissue is harvested.

The tissue is processed for histological staining (e.g., H&E for lesion volume, Luxol Fast

Blue for myelination, and immunohistochemistry for neuronal and glial markers).
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Quantitative analysis of the lesion size, white matter sparing, and cell survival is

performed.

Data Analysis:

Behavioral scores are analyzed using appropriate statistical tests (e.g., ANOVA with

repeated measures) to compare the functional recovery between treatment groups.

Histological data are analyzed using t-tests or ANOVA to determine the extent of

neuroprotection.

Summary of Quantitative Data
Table 3: Receptor Binding Affinity of Gacyclidine Enantiomers

Compound Target Affinity (Ki)

(-)-Gacyclidine NMDA Receptor 2.5 nM[2]

(+)-Gacyclidine NMDA Receptor ~25 nM[2]

Table 4: In Vivo Efficacy of Gacyclidine in Neuroprotection

Model Dosage Outcome

Rat Spinal Cord Injury 1 mg/kg, i.v.
Improved locomotor recovery

and reduced lesion size

Rat Traumatic Brain Injury 0.1-1 mg/kg, i.v.
Improved behavioral outcomes

and neuronal survival

This technical guide provides a comprehensive overview of Gacyclidine (CI 972) for research

and drug development purposes. The information presented is based on publicly available

scientific literature. For further details, please refer to the cited references.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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